molecular formula C15H17N5O2S B2750990 N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide CAS No. 2097920-83-5

N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide

Cat. No.: B2750990
CAS No.: 2097920-83-5
M. Wt: 331.39
InChI Key: YZBIHQWJMBJRPV-UHFFFAOYSA-N
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Description

N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide is a synthetic chemical compound designed for research purposes. It features a 1,2,5-thiadiazole heterocycle linked to a substituted phenylacetamide group via a piperazine carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry, as both the 1,2,5-thiadiazole scaffold and the piperazine ring are known to contribute to diverse biological activities and are present in compounds with various pharmacological properties . Heterocyclic compounds containing the 1,2,5-thiadiazole motif, along with its 1,3,4-thiadiazole isomers, have been extensively investigated for their potential as anticancer agents , anticonvulsants , and enzyme inhibitors . The piperazine moiety is a common feature in pharmacologically active molecules, often utilized to improve solubility and fine-tune interactions with biological targets . Researchers may find this compound valuable for probing new biological pathways, developing enzyme inhibition assays, or as a building block in the synthesis of novel chemical libraries for high-throughput screening. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-11(21)17-13-4-2-12(3-5-13)15(22)20-8-6-19(7-9-20)14-10-16-23-18-14/h2-5,10H,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBIHQWJMBJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazinecarbothioamide and methyl hydrazinecarbodithioate . Major products formed from these reactions include various thiadiazole derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds possess varying degrees of activity against pathogens such as Candida parapsilosis and other bacterial strains. The mechanism of action is often linked to the inhibition of specific enzymes or disruption of cellular processes in microorganisms .

Anticancer Potential

N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide has been evaluated for its anticancer properties. Some studies suggest that it may inhibit cell proliferation in various cancer cell lines, including those associated with breast and lung cancers. The compound's effectiveness is attributed to its ability to induce apoptosis and interfere with cell cycle progression .

Anticholinesterase Activity

The compound has also been assessed for its potential as an anticholinesterase agent. While some derivatives showed weak inhibitory effects on acetylcholinesterase, this area remains a focus for further exploration due to the implications for neurodegenerative diseases like Alzheimer's .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several thiadiazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains. This highlights the need for structural modifications to enhance activity .

Study 2: Anticancer Activity Assessment

A comprehensive study investigated the anticancer effects of various piperazine-based compounds, including this compound. The findings revealed significant growth inhibition in several cancer cell lines with IC50 values indicating potential for development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with biological targets such as DNA and enzymes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes . This disruption inhibits the growth and proliferation of cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The table below compares structural features, synthesis routes, and biological activities of compounds with overlapping motifs:

Compound Structure Key Modifications Synthesis Biological Activity Reference
Target Compound Phenyl → CO-piperazine → 1,2,5-thiadiazole Likely via chloroacetamide + piperazine coupling (analogous to ) Not explicitly reported; inferred from analogs
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide Ethyl-thiadiazole + fluorophenyl-piperazine Thiadiazole substitution, fluorophenyl group Reaction of 2-chloroacetamide with piperazine derivative () Antid activity (implied by structural class)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + methylpiperazine Benzothiazole replaces thiadiazole Coupling of chloroacetamide with methylpiperazine () Anticancer activity (explicit in )
5o (2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide) Thiazole + substituted piperazine Thiazole core, varied piperazine substituents Similar coupling methods () AChE inhibition (IC₅₀ = 0.011 µM)
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide Phenyl + sulfonyl linker Sulfonyl instead of carbonyl linker Sulfonylation of phenylacetamide () Not explicitly reported
OSIP339391 Pyrrolopyrimidine + piperazine-carbonyl-phenyl Pyrrolopyrimidine substituent Multi-step coupling () Adenosine A2B receptor antagonist

Key Observations

Linker Group Impact :

  • Carbonyl vs. Sulfonyl : The target compound’s carbonyl linker (vs. sulfonyl in ) may influence binding flexibility and electronic properties. Sulfonyl-linked analogs (e.g., compound 35 in ) showed analgesic activity comparable to paracetamol, suggesting the carbonyl group in the target compound could modulate similar pathways .
  • Heterocycle Variation : Replacing thiadiazole with benzothiazole () or thiazole () alters bioactivity. For example, thiazole-piperazine derivatives in exhibited potent AChE inhibition (IC₅₀ = 0.011 µM), highlighting the importance of heterocycle choice .

Methylpiperazine: In BZ-IV (), the methyl group on piperazine improves metabolic stability, a modification that could benefit the target compound’s pharmacokinetics .

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via nucleophilic substitution of chloroacetamide with piperazine derivatives, suggesting scalability for the target compound .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s thiadiazole-piperazine-acetamide scaffold aligns with bioactive analogs, suggesting possible applications in pain management (via COX inhibition, as in ) or neurodegenerative diseases (via AChE inhibition, as in ).
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or varying piperazine substituents (e.g., methyl, aryl) could enhance potency or selectivity.

Biological Activity

N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration, combining a thiadiazole ring, a piperazine moiety, and an acetamide group, which contributes to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 381.5 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC15H19N5O3SC_{15}H_{19}N_{5}O_{3}S
Molecular Weight381.5 g/mol

This compound is categorized as a thiadiazole derivative, known for its broad spectrum of biological activities including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that compounds containing the thiadiazole moiety often exhibit mechanisms that inhibit the growth of pathogens and cancerous cells by interfering with specific biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways for pathogens and tumor cells.
  • Modulation of Signaling Pathways: It can alter signaling cascades that regulate cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity: Effective against various bacterial strains.
  • Anticancer Properties: Demonstrates cytotoxic effects on different cancer cell lines.
  • Anti-inflammatory Effects: Potentially reduces inflammation in various models.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound through various experimental models:

  • Antimicrobial Studies:
    • A study found that derivatives of thiadiazole exhibited significant antibacterial activity against E. coli and Bacillus subtilis .
    • The compound was tested in vitro against several microbial strains, showing promising results in inhibiting growth.
  • Anticancer Activity:
    • In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
    • A comparative study highlighted its efficacy against traditional chemotherapeutic agents.
  • Anti-inflammatory Effects:
    • Experimental models indicated that the compound reduced inflammatory markers in tissue samples subjected to inflammatory stimuli .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and B. subtilis growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of the thiadiazole-piperazine moiety to the phenylacetamide core. Key steps include:
  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperazine-thiadiazole unit and the phenylacetamide scaffold .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization for isolating high-purity products .
    • Characterization :
  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity; FT-IR for functional group validation (e.g., C=O stretch at ~1650–1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What biological targets or mechanisms are associated with this compound?

  • Known Targets :
  • Kinase inhibition : Thiadiazole and piperazine moieties suggest potential interaction with ATP-binding pockets of kinases (e.g., MAPK or PI3K pathways) .
  • GPCR modulation : Piperazine derivatives often target serotonin or dopamine receptors; functional assays (e.g., cAMP accumulation) are recommended to validate .
    • Mechanistic Studies :
  • In vitro assays : Use kinase inhibition panels or receptor-binding assays (e.g., radioligand displacement) to identify primary targets .
  • Cellular models : Apoptosis (Annexin V/PI staining) or proliferation (MTT) assays in cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Key Modifications :
  • Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Piperazine linker : Replace with morpholine or thiomorpholine to alter pharmacokinetics (e.g., logP, solubility) .
    • Experimental Design :
  • Analog synthesis : Parallel combinatorial libraries to test substituent effects .
  • Biological evaluation : Compare IC₅₀ values across analogs in enzyme inhibition or cell viability assays .

Q. What computational strategies predict binding modes and target interactions?

  • Methods :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (PDB: 3QKK) or GPCRs (e.g., 5-HT₂A) .
  • MD simulations : AMBER or GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
    • Validation :
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Analysis Framework :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent labs .
    • Case Example :
  • Inconsistent IC₅₀ values for kinase inhibition may arise from differential ATP concentrations in assays; normalize results using Z’-factor validation .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • Approaches :
  • Prodrug design : Mask labile groups (e.g., acetamide) with ester or carbamate prodrugs .
  • Cytochrome P450 assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperazine N-oxidation) .
    • In vitro Models :
  • Caco-2 permeability : Assess intestinal absorption; modify logD via halogenation or PEGylation .

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